Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate
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Overview
Description
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer.
Mechanism Of Action
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical And Physiological Effects
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) in cancer cells.
Advantages And Limitations For Lab Experiments
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cancer. However, its effectiveness may vary depending on the type of cancer and the EGFR mutation status. In addition, Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has a relatively short half-life, which may limit its use in long-term experiments.
Future Directions
Further studies are needed to explore the potential of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate as a therapeutic agent for cancer. One direction is to investigate its combination with other targeted therapies or chemotherapy to enhance its anti-tumor activity. Another direction is to develop more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, the use of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate in other diseases such as inflammatory disorders and neurodegenerative diseases should also be explored.
Synthesis Methods
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate can be synthesized by reacting 4-(4-morpholinylcarbonyl)-2-quinolineacetic acid with ethyl alpha-cyano-4-hydroxycinnamate in the presence of thionyl chloride. The resulting product is purified by recrystallization from ethanol.
Scientific Research Applications
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been widely used in scientific research as a tool to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated its anti-tumor activity in animal models of cancer.
properties
CAS RN |
180859-75-0 |
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Product Name |
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate |
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[4-(morpholine-4-carbonyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-19(24)15(12-20)17-11-14(13-5-3-4-6-16(13)21-17)18(23)22-7-9-25-10-8-22/h3-6,11,15H,2,7-10H2,1H3 |
InChI Key |
FSPCNIATCQGCQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
synonyms |
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate |
Origin of Product |
United States |
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